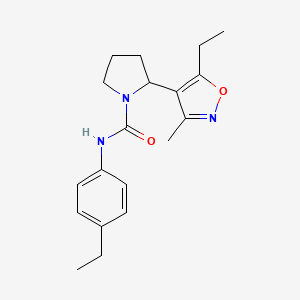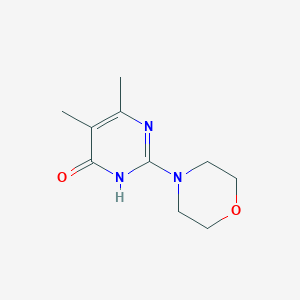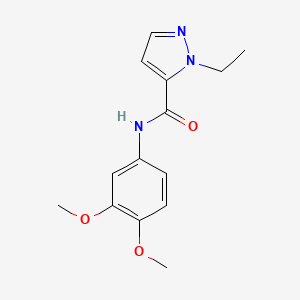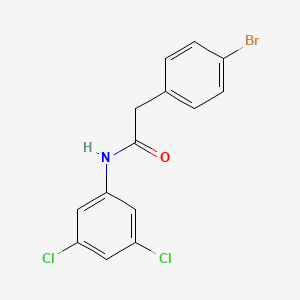
2-(5-ethyl-3-methyl-4-isoxazolyl)-N-(4-ethylphenyl)-1-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-ethyl-3-methyl-4-isoxazolyl)-N-(4-ethylphenyl)-1-pyrrolidinecarboxamide, commonly known as EMIP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. EMIP belongs to the class of isoxazole-containing compounds and has been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In
作用机制
The mechanism of action of EMIP involves its interaction with various molecular targets in the body. EMIP has been shown to modulate the activity of opioid receptors, which are involved in the regulation of pain perception. It also inhibits the production of pro-inflammatory cytokines by blocking the activation of NF-κB signaling pathway. Moreover, EMIP increases the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
EMIP has been shown to exert various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). EMIP also inhibits the release of substance P, which is involved in the transmission of pain signals. Additionally, EMIP increases the activity of GABA receptors, which results in the reduction of neuronal excitability.
实验室实验的优点和局限性
EMIP has several advantages for lab experiments. It exhibits potent biological activities at low concentrations, which makes it suitable for in vitro and in vivo studies. EMIP is also stable under physiological conditions and can be easily synthesized using standard organic chemistry techniques. However, EMIP has some limitations for lab experiments. Its solubility in water is limited, which can affect its bioavailability. Moreover, EMIP has not been extensively studied in clinical trials, which limits its potential therapeutic applications.
未来方向
There are several future directions for the research on EMIP. One potential area of study is the development of EMIP analogs with improved pharmacological properties. Another area of research is the investigation of the potential neuroprotective effects of EMIP in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Moreover, the combination of EMIP with other therapeutic agents could enhance its therapeutic efficacy and reduce the potential side effects. Overall, the research on EMIP has the potential to lead to the development of novel therapeutic agents for various diseases.
Conclusion:
In conclusion, EMIP is a promising chemical compound that exhibits various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. The synthesis of EMIP involves the reaction of 5-ethyl-3-methyl-4-isoxazolecarboxylic acid with 4-ethylphenylhydrazine hydrochloride and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride. EMIP has been extensively studied for its potential therapeutic applications, and its mechanism of action involves its interaction with various molecular targets in the body. EMIP has several advantages for lab experiments, but its potential therapeutic applications are limited by its solubility and lack of clinical trials. Future research on EMIP could lead to the development of novel therapeutic agents for various diseases.
合成方法
The synthesis of EMIP involves the reaction of 5-ethyl-3-methyl-4-isoxazolecarboxylic acid with 4-ethylphenylhydrazine hydrochloride and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride in the presence of N,N-diisopropylethylamine. The reaction results in the formation of EMIP, which can be purified through recrystallization.
科学研究应用
EMIP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of nuclear factor-kappa B (NF-κB) signaling pathway. EMIP has also been found to possess analgesic properties by modulating the activity of opioid receptors and inhibiting the release of substance P. Additionally, EMIP has been shown to exert anticonvulsant effects by reducing the excitability of neurons and increasing the activity of GABA receptors.
属性
IUPAC Name |
2-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-N-(4-ethylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-4-14-8-10-15(11-9-14)20-19(23)22-12-6-7-16(22)18-13(3)21-24-17(18)5-2/h8-11,16H,4-7,12H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAPWNPPRWSDNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)N2CCCC2C3=C(ON=C3C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-N-(4-ethylphenyl)pyrrolidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-hydroxy-3-(3-methylbutyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6078900.png)
![N-(4-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B6078904.png)
![N-(1-{1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxy-2-phenylacetamide](/img/structure/B6078912.png)
![10-oxo-1,2,3,6,7,8,9,10-octahydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidine-1-carboxylic acid](/img/structure/B6078913.png)
![6-{1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]piperidin-3-yl}pyrimidin-4(3H)-one](/img/structure/B6078940.png)

![N-cycloheptyl-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6078948.png)
![ethyl 5-(aminocarbonyl)-2-[(4-isobutoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B6078952.png)

![2-[1-(2,2-dimethylpropyl)-4-(6-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6078969.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-[(3-isoxazolylmethyl)(methyl)amino]nicotinamide](/img/structure/B6078974.png)
![2-[(4-bromophenyl)imino]-N-{4-[chloro(difluoro)methoxy]phenyl}-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B6078978.png)

